molecular formula C8H11ClFNO2 B2375039 [5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride CAS No. 2247102-31-2

[5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride

Cat. No.: B2375039
CAS No.: 2247102-31-2
M. Wt: 207.63
InChI Key: AAEGNFLKDVRYPJ-UHFFFAOYSA-N
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Description

[5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride is a pyridine-based compound featuring a 2-fluoroethoxy substituent at the 5-position of the pyridine ring and a hydroxymethyl group at the 2-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

[5-(2-fluoroethoxy)pyridin-2-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2.ClH/c9-3-4-12-8-2-1-7(6-11)10-5-8;/h1-2,5,11H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEGNFLKDVRYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OCCF)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride typically involves the reaction of 2-chloropyridine with 2-fluoroethanol in the presence of a base to form the intermediate [5-(2-Fluoroethoxy)pyridin-2-yl]methanol. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as toluene or ethanol.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

[5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The fluoroethoxy group can be substituted with other functional groups such as alkyl or aryl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like alkyl halides or aryl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Research has indicated that derivatives of pyridine can exhibit neuroprotective properties, which may be relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Synthesis of Radiotracers

In the field of nuclear medicine, [5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride has been explored as a precursor for the synthesis of radiolabeled compounds used in Positron Emission Tomography (PET). For instance, modifications of similar pyridine-based compounds have led to the development of radiotracers that can visualize brain activity and monitor disease progression, particularly in neurodegenerative conditions .

Inhibitors of Enzymatic Activity

Research has shown that compounds containing pyridine moieties can act as inhibitors for various enzymes. The ability of [5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride to inhibit specific enzymes could be leveraged in drug design, targeting pathways involved in cancer proliferation or metabolic disorders.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of pyridine derivatives on neuronal cultures exposed to oxidative stress. The results indicated that certain compounds demonstrated significant protective effects against cell death, suggesting potential applications in treating neurodegenerative diseases .

Case Study 2: Development of PET Imaging Agents

In a recent study, researchers synthesized a series of fluorinated pyridine derivatives for use as PET imaging agents. Among these, [5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride was identified as a promising candidate due to its favorable binding properties to target proteins involved in neurodegeneration. This study highlights the compound's potential role in early diagnosis and monitoring of neurological conditions .

Mechanism of Action

The mechanism of action of [5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The fluoroethoxy group can participate in hydrogen bonding and other non-covalent interactions with biological molecules, influencing their activity and function. The pyridine ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

Fluorinated Pyridine Derivatives
  • (5-((2,2-Difluorovinyl)oxy)pyridin-2-yl)methanol (): This compound shares the pyridine core and hydroxymethyl group but replaces the 2-fluoroethoxy group with a 2,2-difluorovinyloxy substituent.
  • (3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanol (): Features a trifluoromethyl group at the 5-position and a fluorine atom at the 3-position. The trifluoromethyl group is strongly electron-withdrawing, which could reduce basicity compared to the 2-fluoroethoxy group in the target compound. This difference may impact bioavailability or target binding .
Hydrochloride Salts of Pyridine Derivatives
  • Leriglitazone Hydrochloride (): A PPARγ agonist with a hydroxypyridinyl group but lacking fluorine.
  • [5-(Methylsulfonyl)pyridin-2-yl]methylamine Hydrochloride ():
    Contains a methylsulfonyl group instead of fluoroethoxy. Sulfonyl groups enhance hydrogen bonding capacity, which may improve solubility but reduce membrane permeability relative to the fluoroethoxy group .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility (HCl Salt) Melting Point (°C)
[5-(2-Fluoroethoxy)pyridin-2-yl]methanol HCl ~215.6* 2-Fluoroethoxy, hydroxymethyl High (HCl salt) Not reported
(5-((2,2-Difluorovinyl)oxy)pyridin-2-yl)methanol ~201.1 Difluorovinyloxy, hydroxymethyl Moderate Not reported
Leriglitazone HCl ~424.9 Hydroxypyridinyl, thiazolidinedione High Not reported
[5-(Methylsulfonyl)pyridin-2-yl]methylamine HCl ~238.7 Methylsulfonyl, methylamine High Not reported

*Estimated based on molecular formula C₈H₉FNO₂·HCl.

Key Differentiators and Implications

Salt Form : The hydrochloride salt improves aqueous solubility, critical for oral or injectable formulations, as observed in other hydrochloride salts (e.g., ) .

Versatility : The hydroxymethyl group allows for further derivatization (e.g., esterification, phosphorylation), enabling prodrug strategies or covalent binding to targets .

Biological Activity

[5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluoroethoxy group and a hydroxymethyl group. This unique structure contributes to its biological activity by enabling interactions with various molecular targets.

The mechanism of action of [5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. The fluoroethoxy group can participate in hydrogen bonding, while the pyridine ring may modulate enzyme activity, influencing various biological pathways. This interaction can lead to significant biological effects, including inhibition of cell proliferation and modulation of metabolic pathways .

Antitumor Activity

Research has indicated that compounds similar to [5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride exhibit potent antitumor properties. For instance, studies on related pyridine derivatives have shown IC50 values in the nanomolar range against various cancer cell lines, suggesting strong growth inhibitory effects .

Enzyme Inhibition

The compound has been utilized in studies investigating enzyme mechanisms, particularly in relation to metabolic enzymes involved in drug metabolism. Its structural features allow it to act as a probe for understanding enzyme-substrate interactions .

Research Findings and Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that [5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride can inhibit the proliferation of specific cancer cell lines, showcasing its potential as an anticancer agent.
  • Mechanistic Insights : Research has revealed that the compound interacts with key metabolic pathways, leading to altered expression of genes involved in cell cycle regulation and apoptosis .
  • Pharmacological Applications : The compound is being explored for its potential use in developing therapies for neurodegenerative diseases due to its ability to modulate signaling pathways associated with neuronal health .

Comparative Analysis

The following table summarizes the biological activities of [5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride compared to related compounds:

Compound NameAntitumor Activity (IC50)Mechanism of ActionApplications
[5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochlorideNanomolar rangeEnzyme inhibitionCancer therapy, Neurodegeneration
(5-Fluoropyridin-2-yl)methanol hydrochlorideLow micromolar rangeMetabolic modulationAntimicrobial research
Other pyridine derivativesVaries (submicromolar)Diverse enzyme interactionsVarious therapeutic applications

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing [5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride with high purity?

  • Methodology :

  • Protection of Functional Groups : Use tert-butyldimethylsilyl (TBDMS) or benzyl groups to protect the hydroxymethyl moiety during fluorination to prevent side reactions .
  • Fluorination : Employ 2-fluoroethylating reagents (e.g., 2-fluoroethyl tosylate) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the fluoroethoxy group .
  • Purification : Utilize normal-phase chromatography (silica gel, 10% methanol/dichloromethane) or preparative HPLC to isolate the hydrochloride salt .
  • Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of fluorinating agents to minimize byproducts .

Q. How can spectroscopic techniques confirm the structure of [5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride?

  • Methodology :

  • ¹H/¹³C NMR : Identify the pyridine ring protons (δ 7.5–8.5 ppm), hydroxymethyl (-CH₂OH, δ 4.5–5.0 ppm), and fluoroethoxy group (-OCH₂CF₂H, δ 4.2–4.4 ppm) .
  • ¹⁹F NMR : Confirm the presence of the fluorine atom in the ethoxy group (δ -220 to -230 ppm) .
  • Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]⁺) at m/z 216.06 (free base) and 252.52 (hydrochloride) .
  • X-ray Powder Diffraction (XRPD) : Characterize crystallinity and salt form by comparing experimental patterns with simulated data from single-crystal structures .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported solubility and stability data for this compound?

  • Methodology :

  • pH-Dependent Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) in buffers (pH 1–10) and analyze degradation products via LC-MS to identify hydrolysis or oxidation pathways .
  • Solubility Profiling : Use shake-flask methods with n-octanol/water partitioning to measure logP (predicted ~4.4 for free base) and correlate with experimental solubility in biorelevant media (FaSSIF/FeSSIF) .
  • Data Reconciliation : Cross-validate results with independent assays (e.g., differential scanning calorimetry for thermal stability) and ensure batch-to-batch consistency using validated HPLC methods (USP/Ph. Eur. guidelines) .

Q. How can researchers design assays to evaluate the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model binding to pyridine-recognizing enzymes (e.g., kinases) and prioritize residues (e.g., His, Asp) for mutagenesis studies .
  • Kinetic Assays : Perform fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd) and inhibition constants (Ki) in vitro .
  • Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation in target tissues using scintillation counting .

Q. What approaches resolve discrepancies in biological activity between in vitro and in vivo models?

  • Methodology :

  • Metabolite Identification : Use LC-MS/MS to profile plasma and tissue metabolites, focusing on potential hydrolysis of the fluoroethoxy group or glucuronidation of the hydroxymethyl moiety .
  • Pharmacokinetic Modeling : Develop compartmental models to account for species-specific differences in clearance rates and tissue distribution .
  • Dose-Response Optimization : Adjust formulations (e.g., PEGylation or liposomal encapsulation) to enhance bioavailability and align in vitro IC₅₀ values with in vivo efficacy .

Methodological Considerations

Q. How to validate analytical methods for quantifying impurities in [5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride?

  • Methodology :

  • Forced Degradation : Expose the compound to heat, light, and oxidative conditions (H₂O₂) to generate degradants, then develop a stability-indicating HPLC method (USP tailing factor < 2.0) .
  • Limit of Detection (LOD) : Use signal-to-noise ratios (S/N ≥ 3) to establish thresholds for impurities (e.g., de-fluorinated byproducts) .
  • Cross-Validation : Compare results with orthogonal techniques like capillary electrophoresis (CE) or ¹⁹F NMR for fluorine-specific impurity detection .

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